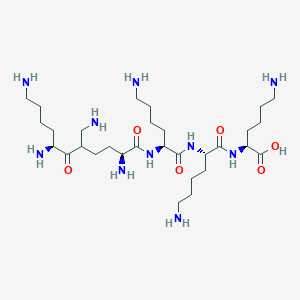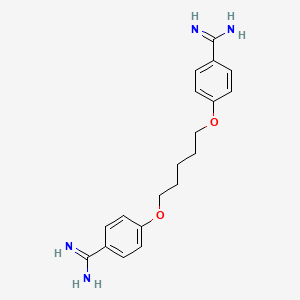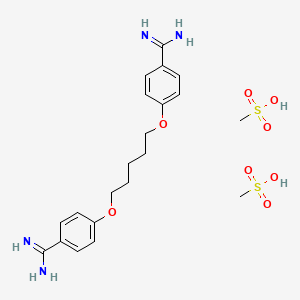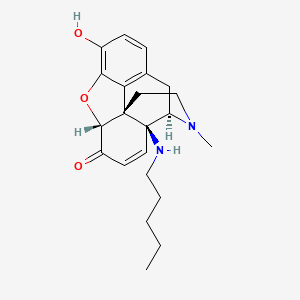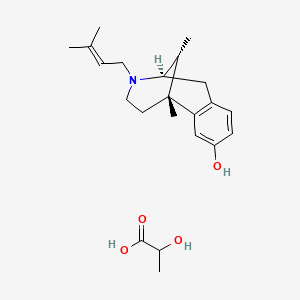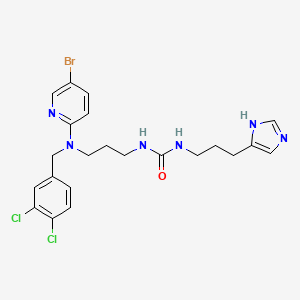
NNC 26-9100
概要
説明
NNC 26-9100は、ソマトスタチン受容体サブタイプ4 (sst4) の選択的アゴニストです。アルツハイマー病などの神経炎症性疾患において、特にミクログリアの活性に顕著な影響を与えることが示されています。 この化合物は、アミロイドβペプチドの貪食作用の増強、一酸化窒素産生の抑制、ミクログリア細胞の細胞質カルシウムレベルの低下を可能にすることが実証されています .
科学的研究の応用
NNC 26-9100 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the somatostatin receptor subtype 4 and its role in various biochemical pathways.
Biology: Investigated for its effects on microglial activity and its potential to modulate neuroinflammatory responses.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, due to its ability to enhance amyloid-beta clearance and reduce neuroinflammation.
Industry: Utilized in the development of new drugs targeting the somatostatin receptor subtype 4, as well as in the study of receptor-ligand interactions
作用機序
NNC 26-9100は、ソマトスタチン受容体サブタイプ4に選択的に結合することにより効果を発揮します。この結合は、ミクログリアの活性を調節する下流のシグナル伝達経路を活性化します。具体的には、この化合物は、アミロイドβペプチドの貪食作用を強化し、一酸化窒素の産生を抑制し、細胞質カルシウムレベルを低下させます。 これらの効果は、ソマトスタチン受容体サブタイプ4の活性化とそれに続く細胞内シグナル伝達カスケードの調節によって媒介されます .
類似の化合物との比較
This compoundは、他のソマトスタチン受容体サブタイプと比較して、100倍以上の選択性を備え、ソマトスタチン受容体サブタイプ4に対する高い選択性においてユニークです。類似の化合物には、以下が含まれます。
CH-275: ソマトスタチン受容体サブタイプ1の選択的アゴニスト。
sst 3-ODN-8: ソマトスタチン受容体サブタイプ3のアンタゴニスト。
オクトレオチド: 複数のソマトスタチン受容体サブタイプに作用しますが、this compoundと比較して選択性が低い環状ペプチド
This compoundは、ソマトスタチン受容体サブタイプ4に対する強力で選択的な作用により、研究および潜在的な治療用途に貴重なツールとなっています。
生化学分析
Biochemical Properties
NNC 26-9100 plays a crucial role in biochemical reactions by acting as a selective agonist for the somatostatin receptor subtype-4 (sst4). It displays over 100-fold selectivity for sst4 receptors compared to sst2 receptors, with Ki values of 6 nM and 621 nM, respectively . This compound inhibits forskolin-induced cAMP accumulation with an EC50 of 26 nM . The compound interacts with enzymes such as neprilysin, increasing its activity and thereby enhancing the degradation of amyloid-beta (Aβ) peptides . This interaction is significant in the context of Alzheimer’s disease, where the accumulation of Aβ peptides is a hallmark.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in microglial cells. In BV2 microglia cells, this compound increases the phagocytosis of Aβ1-42, inhibits nitric oxide production, and decreases cytosolic calcium levels . These effects suggest that this compound can reduce nitrosative stress and microglial cell damage during inflammatory conditions, while enhancing the clearance of Aβ peptides during non-inflammatory conditions . Additionally, this compound has been observed to enhance learning and memory in mouse models of Alzheimer’s disease by increasing neprilysin activity and decreasing the expression of Aβ oligomers .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the somatostatin receptor subtype-4 (sst4). This binding inhibits forskolin-induced cAMP accumulation, which is a key signaling pathway in various cellular processes . This compound also increases the activity of neprilysin, an enzyme responsible for degrading Aβ peptides, thereby reducing their accumulation . The compound’s ability to decrease nitric oxide production and cytosolic calcium levels further contributes to its protective effects on microglial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time points. For instance, in BV2 microglia cells, the compound decreased LPS-induced lactate dehydrogenase release and nitrite production after 24 hours . Additionally, this compound increased the uptake of FITC-tagged Aβ1-42 in the absence of LPS . These findings suggest that this compound has both immediate and sustained effects on microglial activity and Aβ clearance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of Alzheimer’s disease, this compound enhanced learning and memory, increased neprilysin activity, and decreased Aβ oligomer expression . The specific dosage thresholds and potential toxic effects at high doses have not been extensively documented in the available literature.
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of neprilysin, an enzyme that degrades Aβ peptides . By increasing neprilysin activity, this compound enhances the clearance of Aβ peptides, which is crucial in the context of Alzheimer’s disease . The compound’s interaction with somatostatin receptors also plays a role in modulating various metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with somatostatin receptors. The compound has been shown to cross the blood-brain barrier and distribute within the brain, which is essential for its effects on microglial cells and Aβ clearance . The transport and distribution of this compound are facilitated by its high selectivity for sst4 receptors.
Subcellular Localization
The subcellular localization of this compound is primarily within microglial cells, where it exerts its effects on Aβ clearance and nitric oxide production . The compound’s interaction with somatostatin receptors and neprilysin suggests that it may localize to specific cellular compartments involved in these processes. Detailed information on the exact subcellular localization and any post-translational modifications directing this compound to specific organelles is limited in the available literature.
準備方法
NNC 26-9100の合成経路には、コア構造の形成とソマトスタチン受容体サブタイプ4に対する選択性を達成するための特定の官能基の導入を含むいくつかの重要なステップが含まれます。正確な合成経路と反応条件は、所有権に属し、詳細に公表されていません。
化学反応解析
This compoundは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を生成する可能性があります。
還元: 還元反応を実行して、化合物に存在する官能基を修飾できます。
置換: this compoundは、特にその構造に存在するハロゲン原子を含む置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤があります。 .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を備えています。
化学: ソマトスタチン受容体サブタイプ4とそのさまざまな生化学経路における役割を研究するためのツール化合物として使用されます。
生物学: ミクログリアの活性とその神経炎症反応を調節する可能性について調査されています。
医学: アミロイドβクリアランスを強化し、神経炎症を軽減する能力により、アルツハイマー病などの神経変性疾患の潜在的な治療薬として研究されています。
化学反応の分析
NNC 26-9100 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, particularly involving the halogen atoms present in its structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
類似化合物との比較
NNC 26-9100 is unique in its high selectivity for the somatostatin receptor subtype 4, with over 100-fold selectivity compared to other somatostatin receptor subtypes. Similar compounds include:
CH-275: A selective agonist for the somatostatin receptor subtype 1.
sst 3-ODN-8: An antagonist for the somatostatin receptor subtype 3.
Octreotide: A cyclic peptide that acts on multiple somatostatin receptor subtypes but with less selectivity compared to this compound
This compound stands out due to its potent and selective action on the somatostatin receptor subtype 4, making it a valuable tool for research and potential therapeutic applications.
特性
IUPAC Name |
1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREJDUPKGMFJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrCl2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-35-5 | |
| Record name | NNC-26-9100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199522355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NNC-26-9100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X9D329ZX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea (NNC 26-9100)?
A1: this compound acts as a selective agonist of the somatostatin receptor subtype 4 (SST4). [, , , ] This means it binds to SST4 and activates it, mimicking the effects of the natural ligand, somatostatin. [, , , ] This activation leads to a decrease in the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule involved in various cellular processes. []
Q2: What makes this compound unique compared to other somatostatin agonists?
A2: this compound exhibits high selectivity for SST4 over other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5). [, , , ] This selectivity is important because it allows for targeted therapeutic effects with potentially fewer off-target side effects associated with the activation of other SST subtypes.
Q3: How potent is this compound in activating SST4?
A3: Studies have shown that this compound displays high affinity for SST4, with a Ki value of 6 nM. [, ] This indicates a strong binding interaction between the compound and the receptor. Additionally, it effectively inhibits forskolin-induced cAMP accumulation in cells expressing SST4 with an EC50 of 2 nM, demonstrating its potency as an agonist. []
Q4: Has this compound been investigated for potential therapeutic applications?
A4: While research is ongoing, several preclinical studies suggest potential therapeutic applications for this compound:
- Pain Management: this compound demonstrated significant analgesic effects in a mouse model of chronic neuropathic pain. [] This effect is attributed to the activation of SST4 receptors in sensory nerves, which are known to modulate pain perception. []
- Alzheimer's Disease: Research indicates that this compound may enhance the clearance of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, by microglia. [, , , ] It has been shown to increase Aβ1-42 phagocytosis and decrease extracellular and intracellular Aβ1-42 trimers in microglial cells. [, , ] Additionally, this compound mitigated the toxic effects of soluble Aβ42 oligomers in a metalloproteinase-dependent manner. []
- Learning and Memory Enhancement: Chronic administration of this compound has been shown to improve learning and memory in SAMP8 mice, a model of accelerated aging and cognitive decline. [] This effect was also observed in ApoE4 knock-in mice, another model relevant to Alzheimer's disease, where this compound improved object recognition memory. []
Q5: How does the structure of this compound contribute to its activity and selectivity?
A5: While the exact binding interactions of this compound with SST4 haven't been fully elucidated, structure-activity relationship (SAR) studies using thiourea analogs provide some insights. [, ] These studies highlight the importance of the following structural features:
- Heteroaromatic Nucleus (Pyridine): Mimics the Trp8 residue of somatostatin and is crucial for interaction with SST4. [, ] Modifications to this moiety can significantly impact affinity and selectivity. []
- Aromatic Group: Mimics the Phe7 residue of somatostatin and contributes to the overall binding affinity. [, ]
- Basic Imidazole Group: Mimics the Lys9 residue of somatostatin and is thought to be involved in interactions with the receptor. [, ]
- Thiourea Linker: Connects the key pharmacophoric elements and is essential for optimal positioning within the binding pocket. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


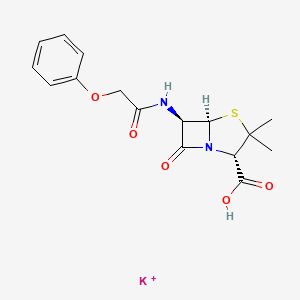
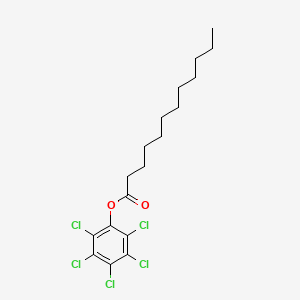

![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)
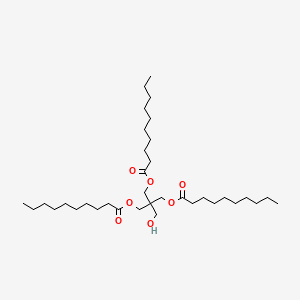
![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)
